

# In Vitro Drug Interaction Study: Cefuroxime and Antacids - A Comparative Guide

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## Compound of Interest

Compound Name: Cefuroxime

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This guide provides an objective comparison of the in vitro interaction between the second-generation cephalosporin antibiotic, **Cefuroxime**, and various commonly used antacids. The data presented is derived from key experimental studies to elucidate the potential for drug interactions that may impact the bioavailability of **Cefuroxime**.

## Executive Summary

Concurrent administration of antacids with **Cefuroxime** may lead to significant in vitro drug interactions, primarily characterized by a decrease in the availability of **Cefuroxime**. This interaction is influenced by the type of antacid and the pH of the surrounding medium. The primary mechanism is believed to be the chelation of the **Cefuroxime** molecule by the metal cations present in the antacids, such as magnesium ( $Mg^{2+}$ ) and aluminum ( $Al^{3+}$ ), forming insoluble complexes. This guide summarizes the quantitative data from in vitro studies, details the experimental protocols, and provides visual representations of the experimental workflow and the proposed interaction mechanism.

## Data Presentation: In Vitro Availability of Cefuroxime with Antacids

The following tables summarize the in vitro availability of **Cefuroxime** Sodium in the presence of various antacids in simulated gastric juice (pH 1) and a buffered solution (pH 4). The data is

adapted from the study by Sultana et al. (2001).[1]

Table 1: In Vitro Availability of **Cefuroxime** Sodium in the Presence of Antacids at pH 1[2]

Time (minutes)	Cefuroxime Alone (Moles x10 <sup>-5</sup> )	+ Magnesium Hydroxide	+ Magnesium Carbonate	+ Magnesium Trisilicate	+ Aluminum Hydroxide	+ Sodium Bicarbonate	+ Magaldrate	+ Simethicone
15	2.127	1.564	1.700	1.970	1.686	1.799	1.898	1.156
45	4.050	1.824	2.139	2.319	2.059	1.935	2.251	1.302
75	6.004	1.966	1.978	2.541	2.183	2.096	2.337	1.397
105	7.841	2.073	1.991	2.659	2.263	2.197	2.395	1.459
135	9.565	2.142	2.090	2.603	2.350	2.287	2.410	1.552
165	10.00	2.176	2.089	2.634	2.393	2.325	2.393	1.638

Table 2: In Vitro Availability of **Cefuroxime** Sodium in the Presence of Antacids at pH 4[2]

Time (minutes)	Cefuroxime Alone (Moles x10 <sup>-5</sup> )	+ Magnesium Hydroxide	+ Magnesium Carbonate	+ Magnesium Trisilicate	+ Aluminum Hydroxide	+ Sodium Bicarbonate	+ Magaldrate	+ Simethicone
15	2.127	2.640	5.862	5.361	3.648	4.572	4.572	2.090
45	4.050	2.507	6.227	5.701	4.060	5.034	5.034	2.461
75	6.004	2.399	6.286	5.701	4.471	5.031	5.036	2.696
105	7.841	2.325	6.561	5.594	4.706	5.083	5.083	2.769
135	9.565	2.269	6.287	5.417	4.693	4.922	4.922	2.795
165	10.00	2.238	5.967	5.192	4.681	4.854	4.854	2.782

Table 3: Dissolution of **Cefuroxime** in the Presence of Various Antacids[3]

Sample	T50% (minutes)	T90% (minutes)	K (x 10 <sup>-2</sup> )
Cefuroxime	67.79	122.03	4.02
Cefuroxime + Magnesium Hydroxide	379.13	682.44	1.49
Cefuroxime + Magnesium Carbonate	361.09	649.97	1.55
Cefuroxime + Aluminum Hydroxide	381.03	685.85	1.50
Cefuroxime + Magaldrate	378.15	680.67	1.51

## Experimental Protocols

The following is a detailed methodology for the in vitro drug interaction study between **Cefuroxime** and antacids, based on the protocol described by Sultana et al. (2001).[2]

### 1. Materials and Apparatus:

- Drug: **Cefuroxime** Sodium reference standard.
- Antacids: Aluminum hydroxide, magnesium carbonate, magnesium hydroxide, magnesium trisilicate, magaldrate, simethicone, and sodium bicarbonate.[2]
- Dissolution Media: 0.1M Hydrochloric acid (simulated gastric juice, pH 1) and a buffer solution of pH 4.[2]
- Apparatus: USP dissolution test apparatus with a basket assembly rotating at 100 ± 0.5 rpm. The dissolution vessel is a 1-liter flat-bottom glass vessel. The temperature of the dissolution medium is maintained at 37 ± 0.1°C.[2]

- Analysis: UV/Visible spectrophotometer for measuring the absorbance of **Cefuroxime Sodium**.[\[2\]](#)

## 2. In Vitro Availability of **Cefuroxime Sodium**:

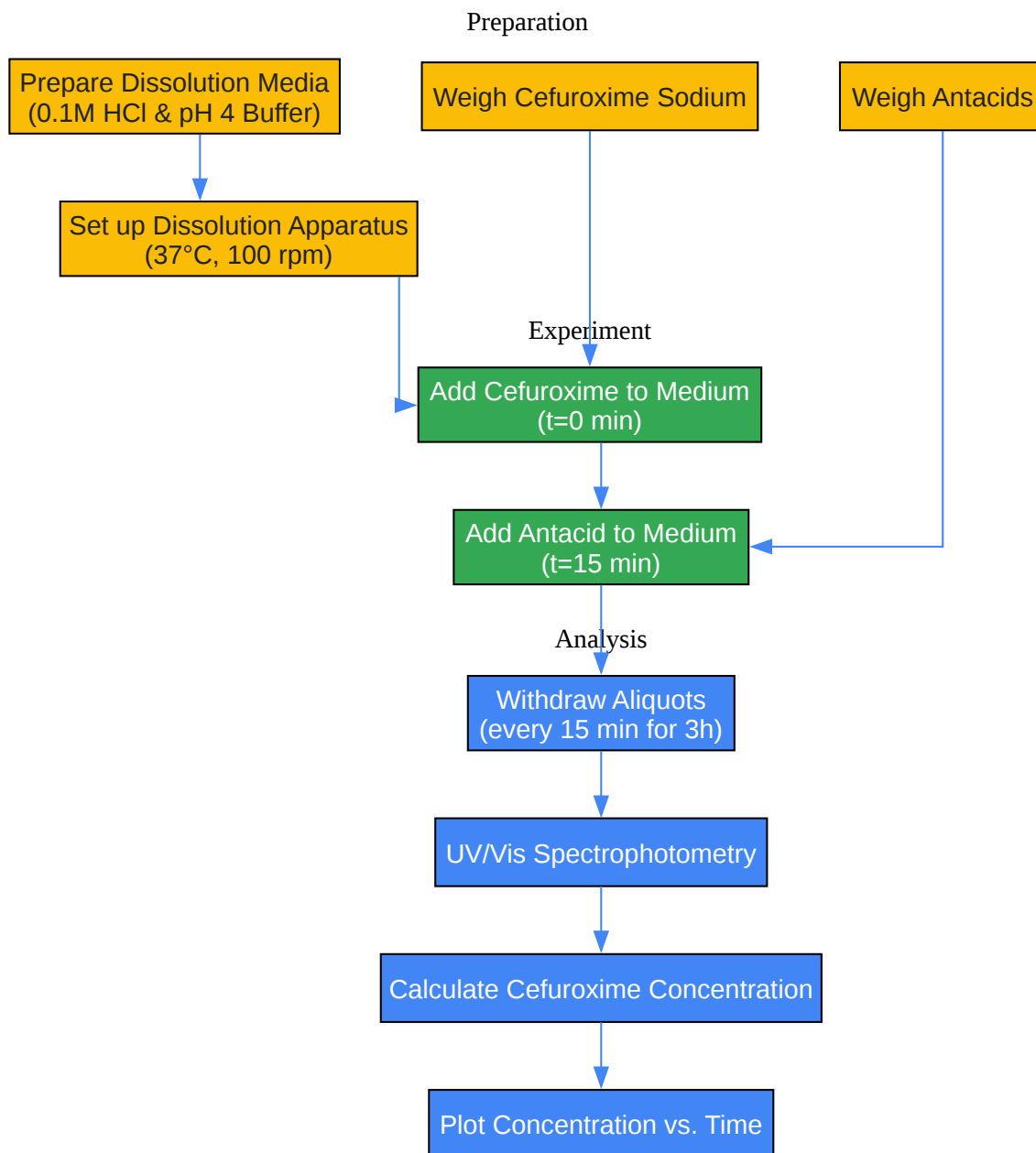
- A known quantity (0.0446 g) of **Cefuroxime Sodium** is added to 1 liter of the dissolution medium (0.1M HCl or pH 4 buffer) maintained at 37°C.[\[2\]](#)
- Aliquots of 5 ml are withdrawn at 15-minute intervals for 180 minutes.[\[2\]](#)
- The volume of the dissolution fluid is maintained by adding an equivalent amount of fresh dissolution medium pre-warmed to the same temperature.[\[2\]](#)
- The withdrawn samples are assayed for drug content using a UV/Visible spectrophotometer after appropriate dilution.[\[2\]](#)

## 3. In Vitro Interaction with Antacids:

- The study is conducted separately in 0.1M HCl and pH 4 buffer.[\[2\]](#)
- **Cefuroxime** (0.0446 mg; 0.1 mMole) is added to the dissolution medium at time zero.[\[2\]](#)
- After a 15-minute interval, 2 grams of a single antacid (e.g., aluminum hydroxide, magnesium carbonate, etc.) is added to the dissolution medium. This is repeated in separate experiments for each antacid.[\[2\]](#)
- Aliquots are withdrawn every 15 minutes for a duration of three hours and assayed for **Cefuroxime** content as described above.[\[2\]](#)
- A graph is plotted for the first-order dissolution rate constant of drug concentration versus time for each experiment to determine the drug's status.[\[2\]](#)

# Visualizations

## Experimental Workflow

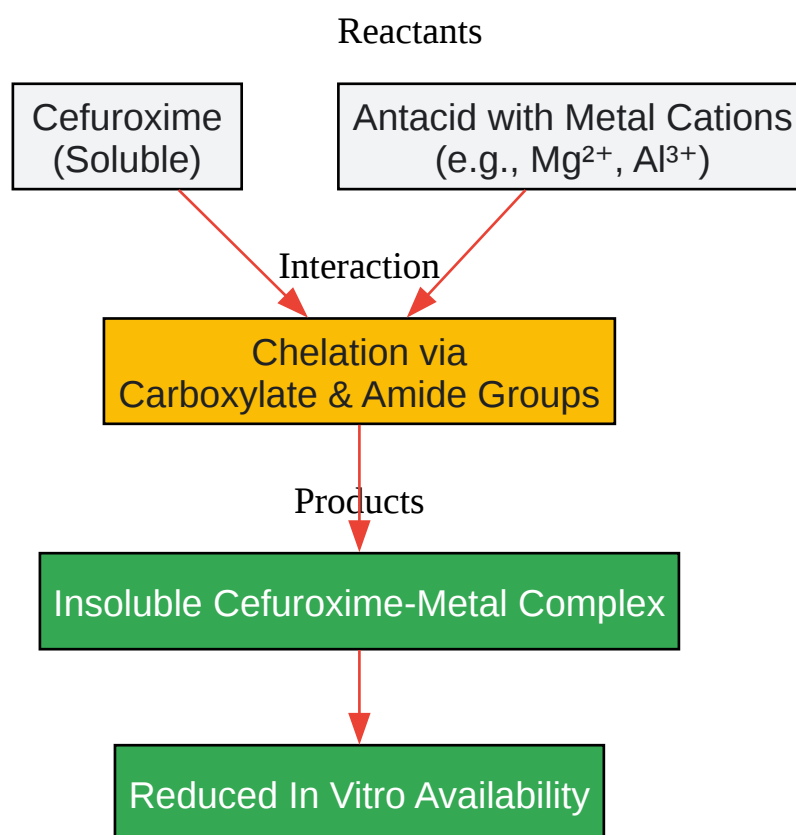


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Caption: Experimental workflow for the in vitro **Cefuroxime**-antacid interaction study.

## Proposed Mechanism of Interaction: Chelation

The interaction between **Cefuroxime** and metal-containing antacids is proposed to occur via chelation. The **Cefuroxime** molecule contains several functional groups with lone pairs of electrons that can form coordinate bonds with di- and trivalent metal cations (e.g.,  $Mg^{2+}$ ,  $Al^{3+}$ ) present in antacids. Spectroscopic studies suggest that the carboxylate group and the amide carbonyl group are potential binding sites.<sup>[4]</sup> This chelation results in the formation of larger, less soluble complexes, thereby reducing the amount of free **Cefuroxime** available for dissolution and subsequent absorption.



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Caption: Proposed chelation mechanism for the **Cefuroxime**-antacid interaction.

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